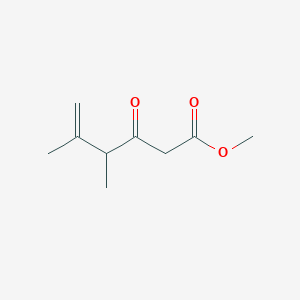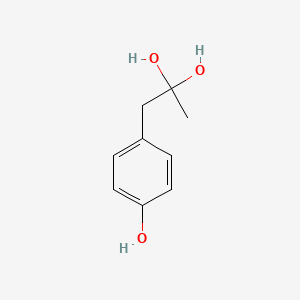
1-(4-Hydroxyphenyl)propane-2,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)propane-2,2-diol is an organic compound with the molecular formula C9H12O3 It is a type of diol, characterized by the presence of two hydroxyl groups (-OH) attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxyphenyl)propane-2,2-diol can be synthesized through several methods. One common approach involves the epoxidation of allylic precursors followed by cleavage . Another method includes the reduction of methoxycinnamaldehyde . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of green chemistry principles. This includes the use of heterogeneous catalysis, green solvents, and mild reaction conditions to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Hydroxyphenyl)propane-2,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like N-bromosuccinimide (NBS).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce various alcohols .
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenyl)propane-2,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: It is used in the production of polymers, adhesives, and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxyphenyl)propane-2,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules . These interactions can influence cellular processes and biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxyphenyl)propane-2,2-diol can be compared to other similar compounds, such as:
Bisphenol A (BPA): Both compounds have phenolic structures, but BPA is known for its endocrine-disrupting properties.
Isosorbide: This compound is another diol used as a substitute for BPA in various applications.
Propane-1,2-diol:
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a variety of applications that other similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
90176-81-1 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1-(4-hydroxyphenyl)propane-2,2-diol |
InChI |
InChI=1S/C9H12O3/c1-9(11,12)6-7-2-4-8(10)5-3-7/h2-5,10-12H,6H2,1H3 |
InChI-Schlüssel |
INCGIVOCRPACTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=C(C=C1)O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



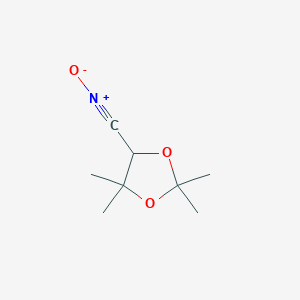
![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
![1,1'-{Ethane-1,2-diylbis[(1H-indole-5,1-diyl)]}di(ethan-1-one)](/img/structure/B14382583.png)
![2,4-Dichloro-N-[4-(hydrazinesulfonyl)phenyl]benzamide](/img/structure/B14382585.png)
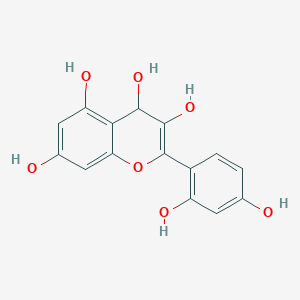
![N-[2-(3,5-Dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14382592.png)
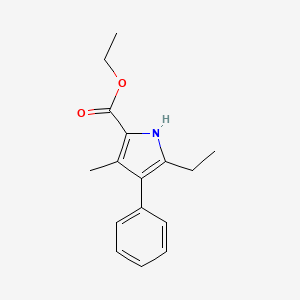
![3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B14382604.png)
![N-{4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexylidene}hydroxylamine](/img/structure/B14382615.png)
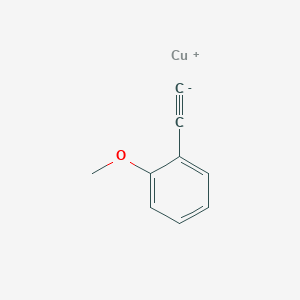
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)

